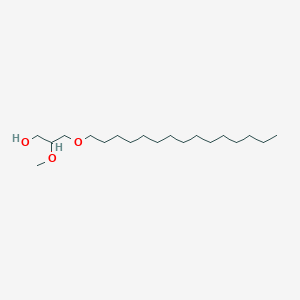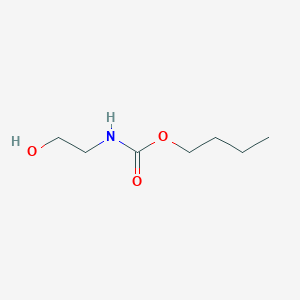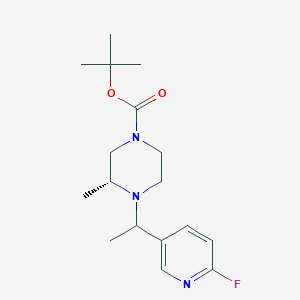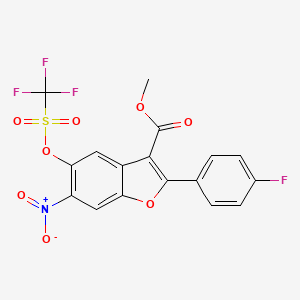
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a nitro group, and a trifluoromethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the nitro group, and the attachment of the trifluoromethylsulfonyl group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: The attachment of the trifluoromethylsulfonyl group can be achieved using reagents like trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the trifluoromethylsulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate: Lacks the trifluoromethylsulfonyl group.
Methyl 2-(4-chlorophenyl)-6-nitro-5-{[(trifluoromethyl)sulfonyl]oxy}-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is unique due to the presence of both the nitro group and the trifluoromethylsulfonyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H9F4NO8S |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
methyl 2-(4-fluorophenyl)-6-nitro-5-(trifluoromethylsulfonyloxy)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H9F4NO8S/c1-28-16(23)14-10-6-13(30-31(26,27)17(19,20)21)11(22(24)25)7-12(10)29-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3 |
Clave InChI |
LJLNXZMNSYYDKD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B8479707.png)
![(4-Isopropylphenyl)[(6-isopropylpyridin-3-yl)methyl]amine](/img/structure/B8479708.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-,methyl ester](/img/structure/B8479714.png)
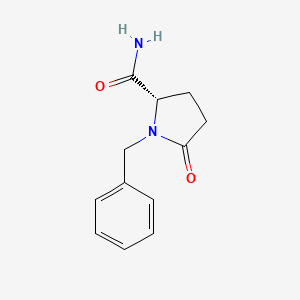
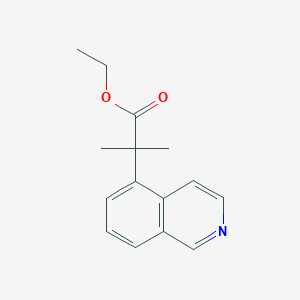
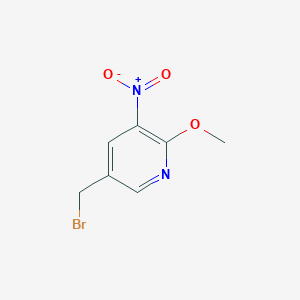


![2-[(3-methoxy-4-propyloxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8479757.png)
![1-Acetyl-5,6-dimethylpyrazolo [4,3-b] pyridine](/img/structure/B8479761.png)
